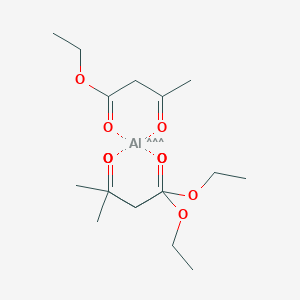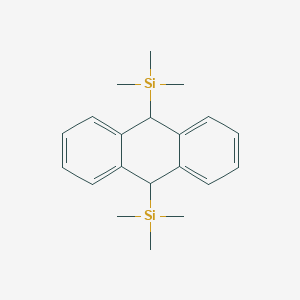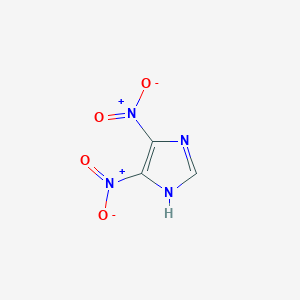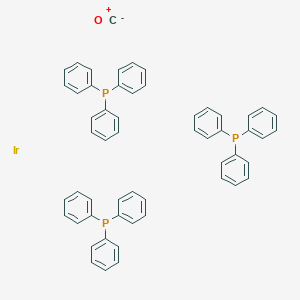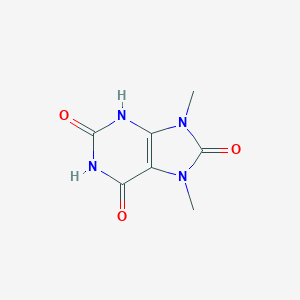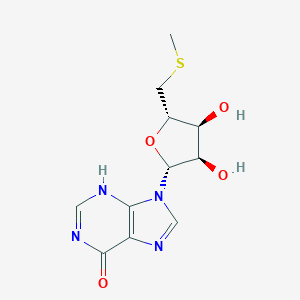
6-Chloro-2-ethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-ethyl-1,3-benzothiazole is not fully understood. However, it is believed to exhibit its antimicrobial properties by inhibiting the growth of bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Effets Biochimiques Et Physiologiques
6-Chloro-2-ethyl-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to induce oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-2-ethyl-1,3-benzothiazole in lab experiments is its potential as a starting material for the synthesis of various organic compounds. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the study of 6-Chloro-2-ethyl-1,3-benzothiazole. One direction is to explore its potential as an anti-inflammatory agent. Another direction is to study its potential as an anticancer agent. Additionally, further research can be conducted to better understand its mechanism of action and potential applications in material science.
In conclusion, 6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various methods. One of the most common methods is the reaction between 2-ethylbenzenamine and carbon disulfide in the presence of sodium hydroxide and chloroform. The reaction yields 6-Chloro-2-ethyl-1,3-benzothiazole as the final product. Another method involves the reaction between 2-ethylthioaniline and sulfur in the presence of a catalyst.
Applications De Recherche Scientifique
6-Chloro-2-ethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as an anti-inflammatory agent. In the field of material science, 6-Chloro-2-ethyl-1,3-benzothiazole has been used as a starting material for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
17142-83-5 |
|---|---|
Nom du produit |
6-Chloro-2-ethyl-1,3-benzothiazole |
Formule moléculaire |
C9H8ClNS |
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
6-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
Clé InChI |
JVCOJGPZLXNDBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canonique |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






